molecular formula C12H21NO3 B7337333 2-cyclobutyl-2-hydroxy-N-[(1R,2R)-2-methoxycyclopentyl]acetamide

2-cyclobutyl-2-hydroxy-N-[(1R,2R)-2-methoxycyclopentyl]acetamide

Cat. No.: B7337333
M. Wt: 227.30 g/mol
InChI Key: PPHJGEPTHPWMET-DIOIDXFWSA-N
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Description

2-cyclobutyl-2-hydroxy-N-[(1R,2R)-2-methoxycyclopentyl]acetamide, also known as CYM-53093, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is an important compound in the field of neuroscience research, as it has potential therapeutic applications for neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.

Mechanism of Action

2-cyclobutyl-2-hydroxy-N-[(1R,2R)-2-methoxycyclopentyl]acetamide is a selective antagonist of the mGluR5 receptor, which is a member of the metabotropic glutamate receptor family. The mGluR5 receptor is involved in several physiological processes, including synaptic plasticity, learning and memory, and pain perception. This compound binds to the allosteric site of the mGluR5 receptor and prevents its activation by glutamate. This results in a decrease in the activity of downstream signaling pathways, which leads to the observed neuroprotective and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. In addition, it has been shown to reduce amyloid beta deposition and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to reduce hyperactivity and improve social interaction in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

2-cyclobutyl-2-hydroxy-N-[(1R,2R)-2-methoxycyclopentyl]acetamide has several advantages for lab experiments. It is a selective antagonist of the mGluR5 receptor, which allows for the specific targeting of this receptor. It has also been shown to have a good safety profile in animal studies. However, there are some limitations to the use of this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its effects may be influenced by factors such as age, sex, and genetic background, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 2-cyclobutyl-2-hydroxy-N-[(1R,2R)-2-methoxycyclopentyl]acetamide. One area of research is the development of more potent and selective mGluR5 antagonists. Another area of research is the investigation of the effects of this compound in other neurological disorders, such as Huntington's disease and multiple sclerosis. In addition, the mechanisms underlying the neuroprotective and antipsychotic effects of this compound are not fully understood, and further research is needed to elucidate these mechanisms.

Synthesis Methods

The synthesis of 2-cyclobutyl-2-hydroxy-N-[(1R,2R)-2-methoxycyclopentyl]acetamide involves several steps. The first step is the synthesis of 2-cyclobutyl-2-hydroxyacetic acid, which is achieved by reacting cyclobutylmagnesium bromide with ethyl chloroacetate. The second step involves the reaction of 2-cyclobutyl-2-hydroxyacetic acid with (1R,2R)-2-methoxycyclopentylamine, which results in the formation of this compound (this compound). The final product is purified by recrystallization from ethanol.

Scientific Research Applications

2-cyclobutyl-2-hydroxy-N-[(1R,2R)-2-methoxycyclopentyl]acetamide has been extensively studied for its potential therapeutic applications for neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, it has been shown to have antipsychotic effects in animal models of schizophrenia.

Properties

IUPAC Name

2-cyclobutyl-2-hydroxy-N-[(1R,2R)-2-methoxycyclopentyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-16-10-7-3-6-9(10)13-12(15)11(14)8-4-2-5-8/h8-11,14H,2-7H2,1H3,(H,13,15)/t9-,10-,11?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHJGEPTHPWMET-DIOIDXFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1NC(=O)C(C2CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCC[C@H]1NC(=O)C(C2CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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